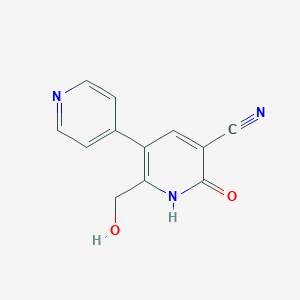

Ethyl 5-fluorobenzofuran-2-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate and related compounds involves intricate chemical reactions, showcasing the complexity and versatility of organic synthesis techniques. For instance, the synthesis of related benzofuran derivatives has been achieved through methods involving the formation of crucial intermediates, highlighting the importance of specific functional group transformations in achieving the final structure (Yeong et al., 2018).

Molecular Structure Analysis

The molecular structure of Ethyl 5-fluorobenzofuran-2-carboxylate and its analogs has been elucidated using advanced techniques like X-ray crystallography, revealing detailed insights into their crystal packing, hydrogen bonding, and overall molecular geometry. These structural analyses provide valuable information on how these compounds interact at the molecular level, which is crucial for understanding their chemical behavior and reactivity (Kumar et al., 2018).

Chemical Reactions and Properties

Ethyl 5-fluorobenzofuran-2-carboxylate undergoes various chemical reactions, reflecting its reactivity and potential for further chemical modifications. Studies on related compounds show that these can participate in reactions such as photolysis, where specific bonds are broken under light, leading to the formation of new compounds or intermediates critical for further chemical transformations (Ang et al., 1995).

Physical Properties Analysis

The physical properties of Ethyl 5-fluorobenzofuran-2-carboxylate, such as melting point, boiling point, solubility, and crystal structure, are essential for determining its applicability in different domains. These properties are influenced by the compound's molecular structure and intermolecular forces, as demonstrated in the detailed structural analysis reports (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties of Ethyl 5-fluorobenzofuran-2-carboxylate, including its reactivity with various chemical agents, stability under different conditions, and its behavior in chemical syntheses, are pivotal for its use in research and industrial applications. These properties are determined by the compound's functional groups and molecular framework, which dictate its interactions with other molecules and reagents (Klimova et al., 2012).

Applications De Recherche Scientifique

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These biological activities and potential applications have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

In terms of synthesis, novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Benzofuran derivatives are known to have potential applications in various fields due to their biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also used in the synthesis of complex benzofuran compounds .

Benzofuran derivatives are known to have potential applications in various fields due to their biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also used in the synthesis of complex benzofuran compounds .

Safety And Hazards

The safety information for Ethyl 5-fluorobenzofuran-2-carboxylate includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing) .

Propriétés

IUPAC Name |

ethyl 5-fluoro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQUPHUYCPBKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453450 | |

| Record name | Ethyl 5-fluoro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-fluorobenzofuran-2-carboxylate | |

CAS RN |

93849-31-1 | |

| Record name | Ethyl 5-fluoro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

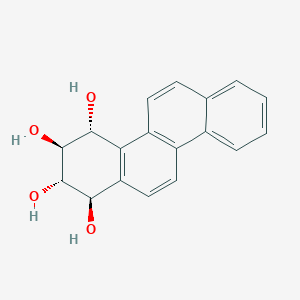

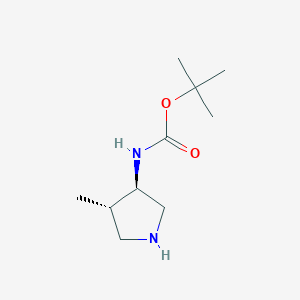

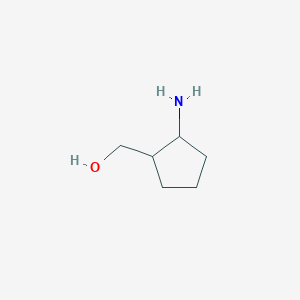

![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)

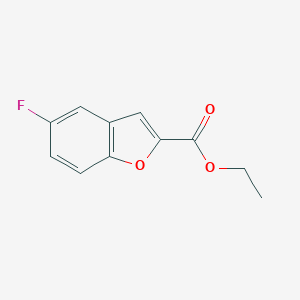

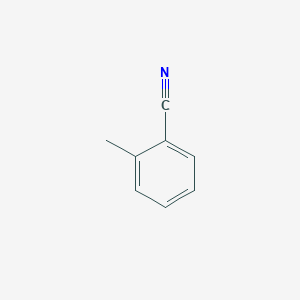

![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)

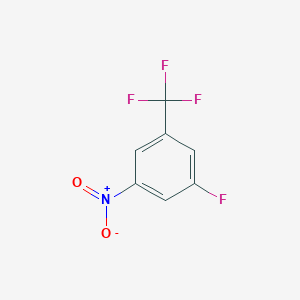

![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)